molecular formula C25H34N4O4S B2736045 1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide CAS No. 1189877-65-3

1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide

Cat. No.: B2736045
CAS No.: 1189877-65-3
M. Wt: 486.63
InChI Key: XNOLPKARGSTJLJ-UHFFFAOYSA-N
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Description

1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules and the study of reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of an intermediate compound using reagents such as phenylsulfonyl chloride.

    Attachment of the morpholin-4-ylpropyl group: This can be done through nucleophilic substitution reactions using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.

Mechanism of Action

The mechanism of action of 1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide: shares similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1-(3-morpholin-4-ylsulfonylpyridin-2-yl)-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S/c1-19(2)21-7-5-20(6-8-21)18-27-25(30)22-9-12-28(13-10-22)24-23(4-3-11-26-24)34(31,32)29-14-16-33-17-15-29/h3-8,11,19,22H,9-10,12-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOLPKARGSTJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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